molecular formula C10H10Cl2O3 B13568723 Methyl 3-(2,5-dichlorophenyl)-2-hydroxypropanoate

Methyl 3-(2,5-dichlorophenyl)-2-hydroxypropanoate

Cat. No.: B13568723
M. Wt: 249.09 g/mol
InChI Key: IRWRAHGUAGOQGN-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dichlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 2-hydroxypropanoate backbone, with a 2,5-dichlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dichlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,5-dichlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dichlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-(2,5-Dichlorophenyl)-2-oxopropanoic acid or 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid.

    Reduction: Methyl 3-(2,5-dichlorophenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,5-dichlorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dichlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,5-dichlorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The hydroxyl and ester groups also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate
  • Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate
  • Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(2,5-dichlorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar counterparts.

Biological Activity

Methyl 3-(2,5-dichlorophenyl)-2-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This article examines its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₀Cl₂O₃
  • Molecular Weight : 249.09 g/mol
  • Functional Groups : Hydroxyl group (-OH), ester group (-COO-), and a dichlorophenyl moiety.

The presence of the dichlorophenyl group enhances the compound's binding affinity to biological targets, which is crucial for its activity in pharmacological contexts.

This compound interacts with specific enzymes and receptors, modulating their activity. The hydroxyl and ester groups contribute to its reactivity and interaction with biological molecules. This compound has been particularly noted for its role in enzyme inhibition, influencing various biochemical pathways.

Antiproliferative Effects

Research indicates that compounds with similar structures can exhibit antiproliferative effects on mammalian cells. For instance, studies have shown that related compounds inhibit topoisomerase II, leading to reduced cell proliferation. This compound may share these properties due to its structural similarities .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its interactions with enzymes can lead to significant alterations in metabolic pathways, making it a candidate for further pharmacological studies. The binding affinity of the dichlorophenyl group enhances this interaction, suggesting a selective modulation of enzyme activity.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with various biological targets, potentially modulating enzyme activity or receptor binding associated with microbial growth.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Enzyme Interaction : A study exploring the compound's interaction with specific enzymes demonstrated significant inhibition rates, indicating its potential as a therapeutic agent for conditions requiring enzyme modulation.
  • Antiproliferative Activity : In vitro assays showed that the compound reduced cell viability in cancer cell lines, supporting its potential use in cancer treatment strategies .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntiproliferative, Enzyme InhibitionModulation of enzyme activity
BenzopsoralensAntiproliferativeInhibition of topoisomerase II
Hydroxamic AcidsHDAC InhibitionBinding to histone deacetylases

The comparative analysis highlights how this compound aligns with other compounds exhibiting similar biological activities.

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

methyl 3-(2,5-dichlorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10Cl2O3/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12/h2-4,9,13H,5H2,1H3

InChI Key

IRWRAHGUAGOQGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)Cl)Cl)O

Origin of Product

United States

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